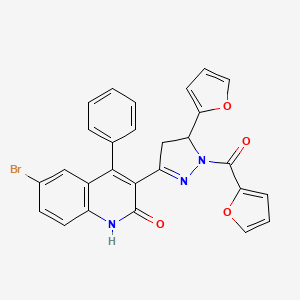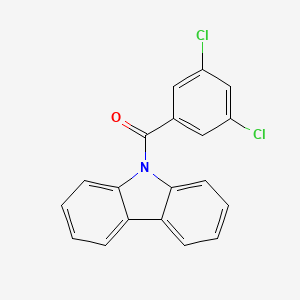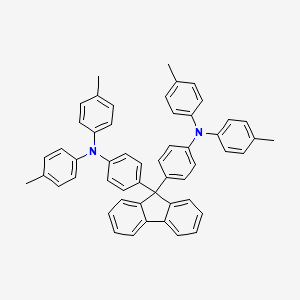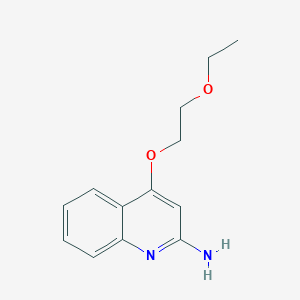![molecular formula C20H22N8 B14114948 2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)
2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a benzimidazole moiety, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated pyrimidines, benzimidazole derivatives, and pyrazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature and solvent choice playing crucial roles .
Major Products
Wissenschaftliche Forschungsanwendungen
2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and pyrazole moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. This interaction can result in therapeutic effects, such as anticancer activity by inhibiting tyrosine kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Pyrimidinediamine, 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyridinyl)ethyl]-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-
- N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclopropyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine .
Uniqueness
What sets 2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines .
Eigenschaften
Molekularformel |
C20H22N8 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-N-[(1S)-1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N8/c1-12(14-5-6-15-17(9-14)23-11-22-15)24-20-21-8-7-18(26-20)25-19-10-16(27-28-19)13-3-2-4-13/h5-13H,2-4H2,1H3,(H,22,23)(H3,21,24,25,26,27,28)/t12-/m0/s1 |
InChI-Schlüssel |
VIFGNUZDMKCXBH-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CN2)NC3=NC=CC(=N3)NC4=NNC(=C4)C5CCC5 |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)N=CN2)NC3=NC=CC(=N3)NC4=NNC(=C4)C5CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)
![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)

![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)

